molecular formula C16H17ClN2S B14217948 2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide CAS No. 823195-49-9

2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide

Cat. No.: B14217948
CAS No.: 823195-49-9
M. Wt: 304.8 g/mol
InChI Key: KQJXAIXJBXPTOE-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide is an organic compound that belongs to the class of aromatic amines and thioamides This compound is characterized by the presence of an amino group, a chloro substituent, and a thioamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of a thioamide source such as thiourea to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The amino and thioamide groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzamide
  • 4-Isopropyl-N-phenylbenzamide
  • 2-Amino-5-chloro-N-phenylbenzamide

Uniqueness

2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide is unique due to the presence of both an amino group and a thioamide group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

CAS No.

823195-49-9

Molecular Formula

C16H17ClN2S

Molecular Weight

304.8 g/mol

IUPAC Name

2-amino-5-chloro-N-(4-propan-2-ylphenyl)benzenecarbothioamide

InChI

InChI=1S/C16H17ClN2S/c1-10(2)11-3-6-13(7-4-11)19-16(20)14-9-12(17)5-8-15(14)18/h3-10H,18H2,1-2H3,(H,19,20)

InChI Key

KQJXAIXJBXPTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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